Cas no 1182002-05-6 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid)

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-isopropyl-pyrimidine-4-carboxylic acid
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-propan-2-ylpyrimidine-4-carboxylic acid
-
- Inchi: 1S/C17H19N3O2/c1-11(2)14-9-15(16(21)22)19-17(18-14)20-8-7-12-5-3-4-6-13(12)10-20/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,22)
- InChI Key: QLYGTVMCLIRSOB-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C(C)C)N=C(N=1)N1CC2C=CC=CC=2CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 401
- XLogP3: 3.2
- Topological Polar Surface Area: 66.3
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM262562-10g |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid |
1182002-05-6 | 97% | 10g |
$1043 | 2021-08-18 | |
Chemenu | CM262562-5g |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid |
1182002-05-6 | 97% | 5g |
$706 | 2021-08-18 | |
Chemenu | CM262562-5g |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid |
1182002-05-6 | 97% | 5g |
$*** | 2023-04-03 | |
Chemenu | CM262562-1g |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid |
1182002-05-6 | 97% | 1g |
$*** | 2023-04-03 |
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid Related Literature
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid
Introduction to 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic Acid (CAS No. 1182002-05-6)
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1182002-05-6, represents a fascinating intersection of heterocyclic chemistry and medicinal applications. The molecular structure incorporates a 3,4-dihydroisoquinoline moiety, which is well-documented for its presence in various biologically active natural products and synthetic intermediates. Coupled with this scaffold is a pyrimidine derivative, specifically 6-isopropylpyrimidine-4-carboxylic acid, which introduces unique electronic and steric properties to the molecule.
The significance of this compound lies in its potential as a building block for the development of novel therapeutic agents. The 3,4-dihydroisoquinoline core is particularly noteworthy due to its structural similarity to several alkaloids that exhibit potent pharmacological activities. These include compounds with roles in neurology, cardiovascular health, and anticancer therapies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such scaffolds with high precision, facilitating the design of molecules with enhanced target specificity.
In parallel, the pyrimidine component of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid has been extensively studied for its role in modulating enzyme activities and cellular signaling pathways. Pyrimidine derivatives are ubiquitous in pharmaceuticals, with examples including antiviral drugs, antifolate agents, and kinase inhibitors. The incorporation of an isopropyl group at the 6-position of the pyrimidine ring further diversifies the chemical space, allowing for fine-tuning of metabolic stability and bioavailability.
The synthesis of this compound exemplifies the growing sophistication in multi-step organic transformations. Modern synthetic methodologies often leverage transition-metal catalysis and asymmetric techniques to construct complex heterocyclic systems efficiently. For instance, palladium-catalyzed cross-coupling reactions have been instrumental in forming the carbon-carbon bonds that define the core structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid. Additionally, protecting group strategies are employed to ensure regioselective functionalization during the synthetic sequence.
The pharmacological relevance of this compound is further underscored by its potential interactions with biological targets such as protein kinases and transcription factors. In vitro studies have begun to explore how modifications to the aromatic rings and side chains can influence receptor binding kinetics. For example, computational modeling suggests that subtle changes in the electron density distribution can alter ligand affinity by several orders of magnitude.
Recent research has also highlighted the importance of prodrug strategies in enhancing the delivery and efficacy of bioactive molecules. The structural features of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid make it an attractive candidate for prodrug development. By designing derivatives that undergo enzymatic or chemical cleavage in vivo, it may be possible to improve solubility or target specificity while maintaining high metabolic stability under physiological conditions.
The role of spectroscopic techniques cannot be overstated in characterizing such complex molecules. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into atomic connectivity and conformational preferences, while mass spectrometry offers precise molecular weight confirmation and fragmentation patterns indicative of functional group identities. X-ray crystallography has been particularly valuable for elucidating three-dimensional structures when available crystals can be obtained.
The industrial applicability of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid extends beyond academic research into drug discovery pipelines. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for further development. The structural diversity offered by this compound makes it a promising entry point for such screens.
Ethical considerations also play a crucial role in modern drug development practices. Ensuring that synthetic routes are sustainable and that raw materials are sourced responsibly are priorities for many research groups. Green chemistry principles have been increasingly integrated into synthetic planning, minimizing waste generation and hazardous reagent usage where possible.
In conclusion, 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid represents a compelling example of how structural complexity can yield novel pharmacological opportunities. Its combination of well-established heterocyclic motifs with modern synthetic methodologies positions it as a valuable asset for medicinal chemists exploring new therapeutic modalities. As research continues to uncover new biological functions associated with its core scaffold structure (3,4-dihydroisoquinoline) and functional groups (6-isopropylpyrimidine-4-carboxylic acid), this compound is likely to remain at the forefront of pharmaceutical innovation.
1182002-05-6 (2-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-isopropylpyrimidine-4-carboxylic acid) Related Products
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)



